molecular formula C15H10INO6 B3665989 (4-Formyl-2-iodo-6-methoxyphenyl) 3-nitrobenzoate

(4-Formyl-2-iodo-6-methoxyphenyl) 3-nitrobenzoate

Cat. No.: B3665989
M. Wt: 427.15 g/mol
InChI Key: WJXPBRORYANBGO-UHFFFAOYSA-N
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Description

(4-Formyl-2-iodo-6-methoxyphenyl) 3-nitrobenzoate is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Formyl-2-iodo-6-methoxyphenyl) 3-nitrobenzoate typically involves multiple steps, starting with the preparation of the individual components. The key steps include:

    Iodination: Introduction of the iodine atom into the phenyl ring.

    Formylation: Addition of the formyl group to the phenyl ring.

    Methoxylation: Introduction of the methoxy group.

    Nitration: Addition of the nitro group to the benzoate moiety.

    Esterification: Formation of the ester bond between the phenyl and benzoate components.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(4-Formyl-2-iodo-6-methoxyphenyl) 3-nitrobenzoate undergoes various chemical reactions, including:

    Oxidation: Conversion of the formyl group to a carboxylic acid.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Halogen exchange reactions involving the iodine atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Halogen exchange can be facilitated by reagents like sodium iodide in acetone.

Major Products Formed

    Oxidation: Formation of (4-Carboxy-2-iodo-6-methoxyphenyl) 3-nitrobenzoate.

    Reduction: Formation of (4-Formyl-2-iodo-6-methoxyphenyl) 3-aminobenzoate.

    Substitution: Formation of (4-Formyl-2-bromo-6-methoxyphenyl) 3-nitrobenzoate.

Scientific Research Applications

(4-Formyl-2-iodo-6-methoxyphenyl) 3-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Formyl-2-iodo-6-methoxyphenyl) 3-nitrobenzoate involves its interaction with specific molecular targets. The compound can undergo various chemical transformations that enable it to interact with enzymes, receptors, or other biomolecules, thereby exerting its effects. The pathways involved may include:

    Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (4-Formyl-2-iodo-6-methoxyphenyl) acetate
  • (4-Formyl-2-iodo-6-methoxyphenyl) benzoate
  • (4-Formyl-2-iodo-6-methoxyphenyl) 3-aminobenzoate

Uniqueness

(4-Formyl-2-iodo-6-methoxyphenyl) 3-nitrobenzoate is unique due to the presence of both the formyl and nitro groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

(4-formyl-2-iodo-6-methoxyphenyl) 3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10INO6/c1-22-13-6-9(8-18)5-12(16)14(13)23-15(19)10-3-2-4-11(7-10)17(20)21/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJXPBRORYANBGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=O)I)OC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10INO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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